![molecular formula C18H26BNO5 B1398093 Morpholine,4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetyl]- CAS No. 656257-49-7](/img/structure/B1398093.png)

Morpholine,4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetyl]-

説明

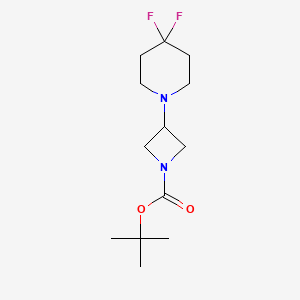

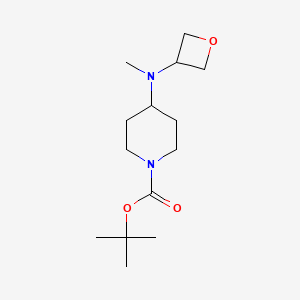

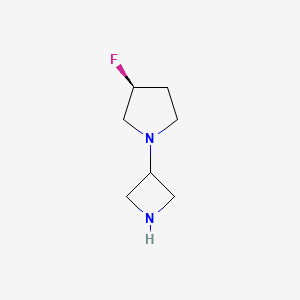

“Morpholine,4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetyl]-” is a complex organic compound. It contains a morpholine ring, which is a common feature in many pharmaceuticals and agrochemicals . The compound also contains a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group , which is often used in organic synthesis due to its reactivity .

Synthesis Analysis

The synthesis of such compounds typically involves borylation, a process where a boron group is introduced into a molecule . In this case, the borylation likely occurs at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Molecular Structure Analysis

The molecular structure of “Morpholine,4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetyl]-” is complex, with a morpholine ring attached to a phenyl group via an acetyl linkage . This phenyl group is further connected to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group .Chemical Reactions Analysis

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group in the compound is known to participate in various chemical reactions. For instance, it can undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . It can also couple with aryl iodides in the presence of a copper catalyst to form aryl boronates .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 542.8±50.0 °C and a predicted density of 1.25±0.1 g/cm3 .科学的研究の応用

Synthesis and Characterization

Morpholine derivatives are extensively researched for their synthesis and chemical properties. Wu et al. (2021) conducted a detailed study on the synthesis, crystal structure, and vibrational properties of 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl) benzonitrile and related compounds. They characterized the structures using spectroscopy and X-ray diffraction and conducted DFT calculations to analyze the geometrical parameters, molecular electrostatic potential, and frontier molecular orbitals of the compounds, highlighting their chemical versatility and potential for further functionalization in various scientific applications (Wu et al., 2021).

Biological Activity and Pharmacological Potential

Morpholine derivatives also demonstrate significant biological activities, which can be harnessed for pharmacological applications. A study by Al‐Ghorbani et al. (2017) synthesized novel morpholine conjugated benzophenone analogues and evaluated their antagonistic role against neoplastic development. The research highlighted the potential of these compounds in inhibiting tumor growth, providing a foundation for future cancer therapeutics (Al‐Ghorbani et al., 2017).

Chemical Manipulations and Drug Development

The versatile nature of morpholine and its derivatives allows for extensive chemical manipulations, leading to the development of therapeutically significant compounds. Rupak et al. (2016) emphasized the importance of morpholine in the pharmaceutical industry, noting its role in developing various drugs to treat a broad range of medical ailments. The study underscored the importance of structure-activity relationships in developing morpholine-based molecules with potential therapeutic significance (Rupak et al., 2016).

特性

IUPAC Name |

1-morpholin-4-yl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26BNO5/c1-17(2)18(3,4)25-19(24-17)14-5-7-15(8-6-14)23-13-16(21)20-9-11-22-12-10-20/h5-8H,9-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCOZHCQIQWULQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(=O)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Morpholino-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1398013.png)

![Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate](/img/structure/B1398016.png)

![(1R,3s,5S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1398028.png)

![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole](/img/structure/B1398032.png)